molecular formula C8H11NO B13527214 1-(Furan-2-ylmethyl)cyclopropan-1-amine

1-(Furan-2-ylmethyl)cyclopropan-1-amine

Cat. No.: B13527214
M. Wt: 137.18 g/mol
InChI Key: IQAHORDJPMOEDJ-UHFFFAOYSA-N
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Description

1-[(furan-2-yl)methyl]cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a furan ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(furan-2-yl)methyl]cyclopropan-1-amine typically involves the reaction of furan derivatives with cyclopropane intermediates. One common method includes the use of cyclopropanation reactions where a furan derivative is reacted with a cyclopropane precursor under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for 1-[(furan-2-yl)methyl]cyclopropan-1-amine are not well-documented in the literature. it is likely that large-scale synthesis would involve optimized versions of the laboratory methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(furan-2-yl)methyl]cyclopropan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while reduction can produce cyclopropylmethylamine derivatives .

Scientific Research Applications

1-[(furan-2-yl)methyl]cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(furan-2-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(furan-2-yl)methyl]cyclopropan-1-amine is unique due to the combination of the furan ring and cyclopropane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(furan-2-ylmethyl)cyclopropan-1-amine

InChI

InChI=1S/C8H11NO/c9-8(3-4-8)6-7-2-1-5-10-7/h1-2,5H,3-4,6,9H2

InChI Key

IQAHORDJPMOEDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CO2)N

Origin of Product

United States

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